4'-Bromo-4-dimethylaminoazobenzene chemical properties and structure
4'-Bromo-4-dimethylaminoazobenzene chemical properties and structure
High-Fidelity Synthesis, Physicochemical Characterization, and Photo-Switching Dynamics
Executive Summary
This technical guide provides a comprehensive analysis of 4'-Bromo-4-dimethylaminoazobenzene , a halogenated derivative of the prototypical azo dye "Butter Yellow" (4-dimethylaminoazobenzene). Distinguished by its donor-acceptor (D-π-A) architecture, this compound serves as a critical model system for studying photo-induced isomerization kinetics and non-linear optical (NLO) properties.
The bromine substituent at the 4'-position introduces a heavy atom effect that influences the excited-state intersystem crossing (ISC) rates, distinguishing it from its non-halogenated parent. This guide details the optimized synthesis via diazo coupling, elucidates the E-Z photoisomerization mechanism, and mandates strict safety protocols due to the potential carcinogenicity inherent to aminoazobenzene derivatives.
Chemical Identity & Molecular Architecture[1]
Nomenclature & Identification
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IUPAC Name: N,N-Dimethyl-4-[(4-bromophenyl)diazenyl]aniline
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Common Name: 4'-Bromo-4-dimethylaminoazobenzene[1]
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Molecular Formula: C₁₄H₁₄BrN₃
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Molecular Weight: 304.19 g/mol
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SMILES: CN(C)c1ccc(N=Nc2ccc(Br)cc2)cc1
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Structure Class: Push-Pull Azobenzene System
Structural Analysis
The molecule features a trans-planar geometry in its ground state (E-isomer), stabilized by the conjugation between the electron-donating dimethylamino group (-NMe₂) and the electron-withdrawing azo (-N=N-) and bromo (-Br) groups.
| Feature | Description | Electronic Effect |
| Azo Linker | -N=N- bridge | Chromophore responsible for π-π* (UV) and n-π* (Visible) transitions. |
| Donor Group | -N(CH₃)₂ (4-position) | Strong +M (mesomeric) effect, pushing electron density into the π-system. |
| Acceptor/Heavy Atom | -Br (4'-position) | Weak -I (inductive) effect; induces spin-orbit coupling (heavy atom effect). |
Physicochemical Properties[3][4][5]
The physical profile of 4'-Bromo-4-dimethylaminoazobenzene is dominated by its conjugated π-system, resulting in intense visible light absorption and solvatochromic behavior.
| Property | Value / Characteristic | Notes |
| Appearance | Orange to Red Crystalline Solid | Color intensity depends on crystal packing and purity. |
| Melting Point | 148–152 °C (Typical range for Br-azo derivatives) | Higher than parent DAB (114–117 °C) due to halogen bonding/molecular weight. |
| Solubility | Soluble: CHCl₃, DCM, Acetone, EthanolInsoluble: Water | Lipophilic nature requires organic solvents for processing. |
| ~400–420 nm (in Ethanol) | Red-shifted relative to azobenzene due to the NMe₂ donor. | |
| Isomerization | E (Trans) | Reversible upon UV/Vis irradiation (Photochromic). |
Synthesis Protocol: Diazo Coupling
Objective: Synthesis of 4'-Bromo-4-dimethylaminoazobenzene via electrophilic aromatic substitution (azo coupling).
Reaction Scheme
The synthesis proceeds in two distinct stages:
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Diazotization: 4-Bromoaniline is converted to the diazonium salt using sodium nitrite in acidic media.
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Coupling: The electrophilic diazonium ion attacks the electron-rich N,N-dimethylaniline at the para position.
Figure 1: Synthetic pathway via diazo coupling mechanism.
Detailed Methodology
Reagents:
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4-Bromoaniline (1.72 g, 10 mmol)
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Sodium Nitrite (0.76 g, 11 mmol)
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N,N-Dimethylaniline (1.21 g, 10 mmol)
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Hydrochloric Acid (conc. 12M and 1M)
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Sodium Acetate (saturated solution)
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Ethanol (for recrystallization)[2]
Step-by-Step Protocol:
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Diazotization (The "Cold" Step):
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Dissolve 1.72 g of 4-bromoaniline in a mixture of 5 mL conc. HCl and 10 mL water.
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Cool the solution to 0–5 °C in an ice-salt bath. Critical: Temperature must remain < 5 °C to prevent decomposition of the diazonium salt.
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Dropwise add a solution of sodium nitrite (0.76 g in 5 mL water) while stirring vigorously.
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Stir for 15 minutes. Verify excess nitrous acid using starch-iodide paper (should turn blue instantly). Destroy excess HNO₂ with a pinch of urea if necessary.
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-
Coupling (The "Buffered" Step):
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In a separate flask, dissolve 1.21 g of N,N-dimethylaniline in 10 mL of 1M HCl. Cool to 0–5 °C.
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Slowly add the diazonium salt solution to the dimethylaniline solution.
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pH Adjustment: The mixture will be acidic. Slowly add saturated sodium acetate solution to raise the pH to 4–6 .
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Observation: A deep orange/red precipitate will form immediately as the coupling occurs.
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Stir for 30–60 minutes at room temperature to complete the reaction.
-
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Isolation & Purification:
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Filter the crude solid using vacuum filtration.
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Wash copiously with cold water to remove inorganic salts.
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Recrystallization: Dissolve the crude solid in hot ethanol (approx. 70 °C). Filter while hot if insoluble impurities remain. Allow to cool slowly to room temperature, then to 4 °C.
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Collect the lustrous orange needles/plates by filtration and dry in a desiccator.
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Mechanistic Insights: Photoisomerization
The defining feature of this compound is its ability to act as a molecular switch. Upon irradiation, the molecule undergoes a geometric transformation from the thermodynamically stable trans (
The Push-Pull Effect
The dimethylamino group acts as a "push" donor, while the azo/bromo system acts as a "pull" acceptor. This lowers the energy barrier for the
Isomerization Pathway
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Trans (
): Planar, zero dipole moment (approx.), stable. -
Cis (
): Non-planar, twisted, high dipole moment, sterically hindered.
Figure 2: Reversible photo-switching cycle controlled by light and heat.
Safety & Toxicology (Critical)
Hazard Classification: Carcinogen (Category 2/1B), Skin Sensitizer.
The 4-dimethylaminoazobenzene scaffold ("Butter Yellow") is a known hepatocarcinogen.[3] While the 4'-bromo derivative may have different metabolic kinetics, it must be treated with the same level of caution .
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Metabolic Activation: In vivo, these compounds are metabolized via N-demethylation and azo reduction, releasing aromatic amines (e.g., 4-bromoaniline and N,N-dimethyl-p-phenylenediamine), which are toxic and potentially mutagenic.
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Handling Protocols:
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Engineering Controls: All weighing and synthesis must be performed in a certified chemical fume hood .
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PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
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Waste Disposal: Segregate as hazardous organic waste. Do not dispose of down the drain. All glassware must be rinsed with acetone and the rinsate collected.
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References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for diazo coupling protocols).
-
IARC Working Group. (1975). 4-Dimethylaminoazobenzene.[4][5][3][6][7][8][9] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 8. Link
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Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. Link
-
National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: 4-Dimethylaminoazobenzene. U.S. Department of Health and Human Services.[3] Link
- Merck & Co. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. (Reference for physical properties of parent azo compounds).
Sources
- 1. 4-BROMO-4'-(DIMETHYLAMINO)-2'-(TRIPHENYLSTANNYL)AZOBENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. prepchem.com [prepchem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 4-Amino-4'-(dimethylamino)azobenzene [webbook.nist.gov]
- 5. 4-DIMETHYLAMINOAZOBENZENE | Occupational Safety and Health Administration [osha.gov]
- 6. 4-Amino-4'-(dimethylamino)azobenzene [webbook.nist.gov]
- 7. 4-Dimethylaminoazobenzene - OEHHA [oehha.ca.gov]
- 8. nj.gov [nj.gov]
- 9. nj.gov [nj.gov]
